

5,5-Dimethylhydantoin: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

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Compound of Interest

Compound Name: 5,5-Dimethylhydantoin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhydantoin (DMH), a simple and stable heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including two nitrogen atoms and two carbonyl groups within a five-membered ring, provide a versatile platform for chemical modification, leading to a diverse array of biologically active molecules. This technical guide delves into the core aspects of **5,5-dimethylhydantoin** as a building block in drug discovery, covering its synthesis, key reactions, and applications in developing novel therapeutic agents. Detailed experimental protocols for the synthesis of DMH and its important derivatives are provided, along with a comprehensive summary of their quantitative biological and spectroscopic data. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of its role in medicinal chemistry.

Introduction

The hydantoin ring system is a prominent feature in a variety of pharmaceuticals, agrochemicals, and industrial chemicals.[1] Among the hydantoin derivatives, **5,5-dimethylhydantoin** (DMH) stands out due to its straightforward synthesis, stability, and the steric hindrance provided by the gem-dimethyl group at the 5-position, which can influence the molecule's conformation and biological activity.[2] This guide explores the utility of DMH as a starting material for the synthesis of a wide range of derivatives with diverse therapeutic applications, including anticonvulsant, antimicrobial, and anticancer agents.[3][4][5]

Physicochemical Properties of 5,5-Dimethylhydantoin

5,5-Dimethylhydantoin is a white crystalline solid with the chemical formula $C_5H_8N_2O_2$.^[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **5,5-Dimethylhydantoin**

Property	Value	Reference(s)
IUPAC Name	5,5-dimethylimidazolidine-2,4-dione	
CAS Number	77-71-4	
Molecular Weight	128.13 g/mol	
Melting Point	174-177 °C	[3]
Appearance	White to off-white crystalline powder	[2][3]
Solubility	Slightly soluble in water; soluble in ethanol and acetone	[2]

Synthesis of 5,5-Dimethylhydantoin

The most common and efficient method for the synthesis of **5,5-dimethylhydantoin** is the Bucherer-Bergs reaction, which involves the reaction of acetone, cyanide, and ammonium carbonate.^[6]

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

Materials:

- Acetone cyanohydrin (1 mole)
- Ammonium carbonate (1.31 moles)

- Deionized water
- Activated charcoal (Norit)
- Ether

Procedure:

- In a 600-mL beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.[6]
- Warm the mixture on a steam bath, preferably in a fume hood, and stir with a thermometer. A gentle reaction begins around 50°C and continues for about 3 hours at 68–80°C.[6]
- To complete the reaction and decompose excess ammonium carbonate, raise the temperature to 90°C and maintain it until the liquid mixture is quiescent (approximately 30 minutes).[6]
- The residue, which is colorless or pale yellow, will solidify upon cooling. Dissolve it in 100 mL of hot water.[6]
- Add a small amount of activated charcoal (Norit) to the solution and digest for a few minutes.[6]
- Filter the hot solution rapidly through a heated filter.[6]
- Evaporate the filtrate on a hot plate until crystals begin to appear at the surface of the liquid, then chill the solution in an ice bath.[6]
- Filter the white crystals with suction, press the filter cake dry, and wash twice with small portions (5–7 mL) of ether.[6]
- The mother liquor can be concentrated to obtain a further crop of crystals.[6]
- For purification, the crude product can be recrystallized from boiling water (approximately 65 mL). The recovery is about 80–85% of the crude weight, and the recrystallized product has a melting point of 174–175°C.[6]

Yield: 65–72 g (51–56%)[6]

5,5-Dimethylhydantoin as a Heterocyclic Building Block

The reactivity of the N-H protons at positions 1 and 3 of the hydantoin ring allows for a wide range of chemical modifications, making DMH a valuable building block for creating diverse chemical libraries for drug screening.

N-Halogenation: Synthesis of Biocidal Agents

N-Halogenated hydantoins, such as 1,3-dibromo-**5,5-dimethylhydantoin** (DBDMH) and 1,3-dichloro-**5,5-dimethylhydantoin** (DCDMH), are widely used as disinfectants and biocides due to their ability to release active halogens.

Materials:

- **5,5-Dimethylhydantoin**
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Water

Procedure:

- Prepare an aqueous solution or slurry of **5,5-dimethylhydantoin** and an inorganic base such as sodium hydroxide.
- Concurrently feed the DMH slurry and a brominating agent (e.g., liquid bromine) into a reaction vessel. The proportions should be such that each nitrogen atom is substituted by a bromine atom.
- Maintain the pH of the reaction mixture in the range of 5.5 to 8.5.[7]
- The DBDMH product precipitates out of the aqueous reaction mixture.

- The product is isolated by filtration and washing with water.[8]

Yields: Reported yields are high, often around 90% based on **5,5-dimethylhydantoin**.^[7]

N-Nitration: Synthesis of Nitrating Agents

Dinitro-**5,5-dimethylhydantoin** (DNDMH) has been developed as a reagent for arene nitration under milder conditions than traditional methods.^[6]

Materials:

- **5,5-Dimethylhydantoin**
- Ammonium nitrate
- Trifluoroacetic anhydride

Procedure:

- DNDMH is prepared from **5,5-dimethylhydantoin** using ammonium nitrate and trifluoroacetic anhydride.^[6]
- Note: DNDMH is reported to be unstable in storage and is typically used fresh without purification.^[6]

Synthesis of Spirohydantoins

Spirohydantoins, where the C5 carbon of the hydantoin ring is part of a spirocyclic system, are an important class of compounds with diverse biological activities.

This protocol describes a two-step synthesis starting from a generic hydantoin, which can be adapted for **5,5-dimethylhydantoin**.

Step 1: Knoevenagel Condensation

- To a mixture of the hydantoin (10 mmol) in methanol (20 mL) containing sodium methoxide (0.5 g), add a solution of the desired benzaldehyde (10 mmol) in methanol (5 mL) dropwise with stirring at room temperature.^[8]

- After complete addition, continue stirring for 4 hours at room temperature.[8]
- Remove the solvent by distillation and add ice to the residue.
- Neutralize the mixture with dilute HCl.
- Filter the product and wash thoroughly with water to obtain the 5-arylidene hydantoin derivative.[8]

Step 2: 1,3-Dipolar Cycloaddition with Diazomethane

- The 5-arylidene hydantoin derivative is then reacted with diazomethane to form the spiro[imidazolidine-pyrazoline]-2,4-dione derivative.[8]
- Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood.

Multicomponent Reactions: Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of complex molecules. The hydantoin scaffold can be incorporated into products of Ugi and Passerini reactions.

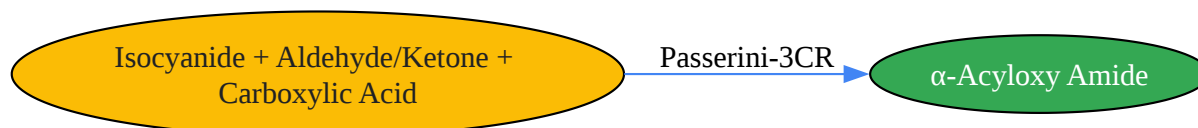
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize hydantoin derivatives, a post-Ugi cyclization strategy is often employed.



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Caption: Ugi four-component reaction followed by cyclization for hydantoin synthesis.

The Passerini reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α -acyloxy amide. While direct involvement of the DMH core in the initial reaction is less common, derivatives of DMH can be utilized in subsequent steps or as one of the components if they possess the required functional groups.



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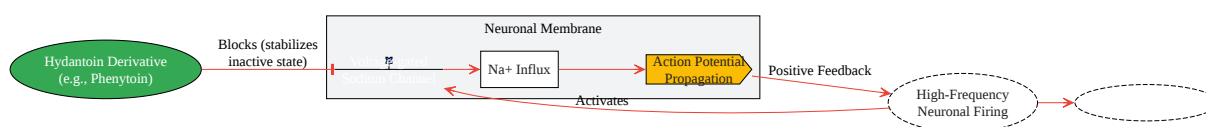
Caption: General scheme of the Passerini three-component reaction.

Applications in Drug Discovery

The **5,5-dimethylhydantoin** scaffold is a key component in several marketed drugs and a plethora of investigational compounds.

Anticonvulsant Activity

Many hydantoin derivatives exhibit anticonvulsant properties. The prototypical example is phenytoin (5,5-diphenylhydantoin), which, although not a dimethyl derivative, establishes the importance of the hydantoin core in this therapeutic area. The mechanism of action primarily involves the blockade of voltage-gated sodium channels in neurons.



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Caption: Blockade of voltage-gated sodium channels by hydantoin anticonvulsants.

Table 2: Anticonvulsant Activity of Selected Hydantoin Derivatives

Compound	Maximal Electroshock (MES) Test ED ₅₀ (mg/kg, mice, i.p.)	Neurotoxicity TD ₅₀ (mg/kg, mice, i.p.)	Protective Index (PI = TD ₅₀ /ED ₅₀)	Reference(s)
5,5-Diphenylhydantoin (Phenytoin)	5.96 - 9.87	25 - 68.5	~2.5 - 11.5	[9][10]
5,5-Cyclopropanespirohydantoin Derivative (7f)	8.5	381.7	44.9	[11]
5,5-Diphenylhydantoin Schiff Base (SB2-Ph)	8.29	> 100	> 12.06	[9][10]
5,5-Dimethylhydantoin	Inactive or weakly active	Not available	Not available	[10]

Antimicrobial Activity

Derivatives of **5,5-dimethylhydantoin** have shown promising activity against a range of bacterial and fungal pathogens.

Table 3: Antibacterial Activity of Selected **5,5-Dimethylhydantoin** Derivatives

Compound	Target Organism	MIC (µg/mL)	Reference(s)
Phenylpiperazine 5,5-dimethylhydantoin derivative (Compound 5)	S. aureus, E. coli	GM = 5.37	[2]
Phenylpiperazine 5,5-dimethylhydantoin derivative (Compound 15)	S. epidermidis	< 5	[1]
2,6-dichlorophenyl substituted DMH (Compound 3o)	E. coli NBRC14237	-	[4]
2,6-dichlorophenyl substituted DMH (Compound 3o)	S. aureus ATCC6538P	-	[4]

Anticancer Activity

The hydantoin scaffold is also present in several anticancer agents. For instance, Nilutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer, contains a **5,5-dimethylhydantoin** core.

Table 4: Anticancer Activity of Selected Hydantoin Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference(s)
Ferrocenyl-aryl-hydantoin derivative of Nilutamide (C(5)-substituted)	Prostate cancer cells	~ 5.4	[12]
N-substituted Nilutamide derivatives	Prostate cancer cells	~ 68	[12]
Spirohydantoin derivative (DFH)	K562, Reh, CEM, 8E5 (leukemia)	Dose- and time-dependent cytotoxicity	[13]
Bis-thiohydantoin derivative (4c)	EGFR	0.09	[14]

Spectroscopic Data

The characterization of **5,5-dimethylhydantoin** and its derivatives relies heavily on spectroscopic techniques.

Table 5: Selected Spectroscopic Data for **5,5-Dimethylhydantoin** and Derivatives

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	IR (cm^{-1})	MS (m/z)	Reference(s)
5,5-Dimethylhydantoin	1.44 (s, 6H)	-	-	-	[15]
1-Hydroxymethyl-5,5-dimethylhydantoin	1.3 (s, 6H), 4.8 (s, 2H), 8.3 (s, 1H)	-	-	-	[16]
1,3-Dichloro-5,5-dimethylhydantoin	1.6 (s, 6H)	-	Characteristic C=O stretches	-	[17][18]

Conclusion

5,5-Dimethylhydantoin is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrogen atoms provide a robust platform for the generation of diverse molecular architectures. The derivatives of DMH have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects, underscoring the importance of this scaffold in drug discovery. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in the field of drug development, facilitating the exploration of novel therapeutic agents based on the **5,5-dimethylhydantoin** core. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, as well as the exploration of new biological targets for this privileged scaffold.

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